6-Bromo-5-isopropoxy-1H-indazole
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Overview
Description
6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the CAS Number: 1374651-77-0 . It has a molecular weight of 255.11 and its IUPAC name is 6-bromo-5-isopropoxy-1H-indazole . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-Bromo-5-isopropoxy-1H-indazole is 1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The compounds were tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .Physical And Chemical Properties Analysis
6-Bromo-5-isopropoxy-1H-indazole is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 255.11 .Scientific Research Applications
1. Synthetic Methods and Chemical Transformations
Research has demonstrated various methods for synthesizing indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole. These methods involve regiospecific synthesis and chemical transformations that are crucial for creating diverse indazole compounds. For instance, a study explored the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, an approach that is relevant to the synthesis of 6-Bromo-5-isopropoxy-1H-indazole (Dandu et al., 2007). Additionally, another study focused on regioselective protection and amine coupling reactions in indazoles, offering insights into the modification and functionalization of these compounds (Slade et al., 2009).
2. Applications in Medicinal Chemistry
Indazole derivatives are extensively used in medicinal chemistry due to their biological activity. For example, research on 6-SF5-indazoles, which are structurally related to 6-Bromo-5-isopropoxy-1H-indazole, showed the synthesis of various derivatives with potential applications in pharmacology (Kanishchev & Dolbier, 2018). Another study highlighted the synthesis and antibacterial activity of substituted 1H-indazoles, underlining the antimicrobial potential of these compounds (Brahmeshwari et al., 2014).
3. Development of Pharmaceuticals
Several studies have focused on the development of new pharmaceuticals using indazole scaffolds. For instance, indazoles have been studied as potential serotonin receptor ligands, showcasing their relevance in neuroscience and drug discovery (Witulski et al., 2005). Moreover, a study on the discovery of 1H-indazole-6-amine derivatives as anticancer agents demonstrates the significant role of indazole compounds in oncology (Hoang et al., 2022).
4. Enantioselective Synthesis and Chemical Diversity
Research has also been conducted on the enantioselective synthesis of indazoles, which is crucial for creating specific isomers with desired biological activities. This includes the synthesis of indazoles with a C3-quaternary chiral center, highlighting the importance of stereochemistry in the efficacy of pharmaceutical compounds (Ye et al., 2020).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
6-bromo-5-propan-2-yloxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSSYQGDNEATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-isopropoxy-1H-indazole |
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